molecular formula C17H13F3N4O2 B278880 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Numéro de catalogue B278880
Poids moléculaire: 362.31 g/mol
Clé InChI: CFMZNQCZRVIPGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan in 2006. TLR4 is a key receptor involved in the innate immune response to bacterial infections, and TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.

Mécanisme D'action

1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide works by selectively inhibiting TLR4 signaling, which is a key pathway involved in the innate immune response to bacterial infections. TLR4 is expressed on the surface of immune cells and recognizes a variety of bacterial components, including lipopolysaccharide (LPS), which is found on the outer membrane of gram-negative bacteria. Binding of LPS to TLR4 activates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide binds to a specific site on TLR4 and prevents the activation of downstream signaling pathways, thereby reducing the production of pro-inflammatory mediators.
Biochemical and physiological effects:
1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have potent anti-inflammatory effects in animal models of sepsis, acute lung injury, and inflammatory bowel disease. It has also been shown to have antibacterial activity against a variety of gram-negative bacteria. 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β. It has also been shown to reduce the recruitment of immune cells to sites of inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is its selectivity for TLR4 signaling, which makes it a useful tool for studying the role of TLR4 in inflammation and infection. However, one limitation is that it may not be effective in all types of bacterial infections, as some bacteria may use alternative pathways to activate the immune response. Additionally, the pharmacokinetics and pharmacodynamics of 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide may vary depending on the species and strain of animal used in experiments.

Orientations Futures

There are several potential future directions for research on 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide. One area of interest is its potential use in the treatment of sepsis, a life-threatening condition caused by a dysregulated immune response to infection. 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has shown promise in animal models of sepsis, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Another area of interest is its potential use in the treatment of inflammatory bowel disease, a chronic inflammatory disorder of the gastrointestinal tract. 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have anti-inflammatory effects in animal models of colitis, and further studies are needed to evaluate its potential as a therapeutic agent. Finally, there is interest in developing more potent and selective inhibitors of TLR4 signaling, which could have broader applications in the treatment of infectious and inflammatory diseases.

Méthodes De Synthèse

The synthesis of 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methylphenylhydrazine with 4-trifluoromethoxybenzaldehyde to form a hydrazone intermediate. This is followed by a cyclization reaction with ethyl acetoacetate to form the triazole ring. The final step involves the introduction of the carboxamide group using 2-chloro-4,6-dimethoxy-1,3,5-triazine as a coupling agent.

Applications De Recherche Scientifique

1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of inflammatory and infectious diseases. It has been shown to have potent anti-inflammatory effects in animal models of sepsis, acute lung injury, and inflammatory bowel disease. 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has also been shown to have antibacterial activity against a variety of gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.

Propriétés

Nom du produit

1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Formule moléculaire

C17H13F3N4O2

Poids moléculaire

362.31 g/mol

Nom IUPAC

1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H13F3N4O2/c1-11-2-6-13(7-3-11)24-10-21-15(23-24)16(25)22-12-4-8-14(9-5-12)26-17(18,19)20/h2-10H,1H3,(H,22,25)

Clé InChI

CFMZNQCZRVIPGV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

SMILES canonique

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.